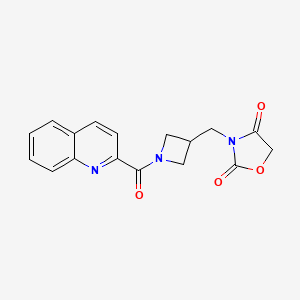
3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Agents
One area of application involves the synthesis and evaluation of stereochemically pure 7-azetidinylquinolones as antibacterial agents. These compounds, which include variations of the quinoline and azetidine moieties, have been shown to possess significant in vitro and in vivo antibacterial activity. The absolute stereochemistry at the azetidine and oxazine rings is critical for enhancing activity and oral efficacy, with specific configurations demonstrating the best antibacterial effects (Frigola et al., 1995).
Agricultural Fungicides
Another application is found in agriculture, where oxazolidinone derivatives like Famoxadone have been commercialized as fungicides. These compounds exhibit excellent control over a wide range of plant pathogens affecting crops such as grapes, cereals, tomatoes, and potatoes. The discovery and optimization of these fungicides highlight the compound's significance in addressing plant diseases (Sternberg et al., 2001).
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer activities. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, which have been explored for their efficacy against various cancer drug targets. The review by Solomon and Lee (2011) provides an overview of quinoline compounds' anticancer activities, mechanisms of action, and structure-activity relationship, emphasizing their potential in cancer drug development (Solomon & Lee, 2011).
Synthesis and Drug Discovery
The compound and its derivatives have also been involved in synthetic and drug discovery efforts, aiming to develop new heterocyclic systems. These efforts include the synthesis of new oxindole derivatives containing oxazolidin-2-one and the exploration of their potential as starting materials for further pharmacological studies (Essassi et al., 2009).
Propiedades
IUPAC Name |
3-[[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-10-24-17(23)20(15)9-11-7-19(8-11)16(22)14-6-5-12-3-1-2-4-13(12)18-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYLIMYNUVIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

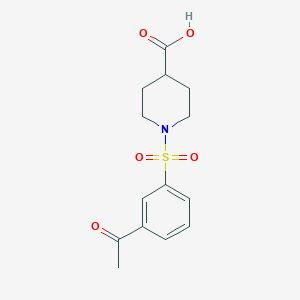
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
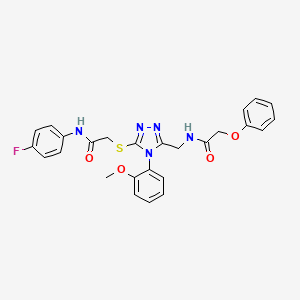
![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
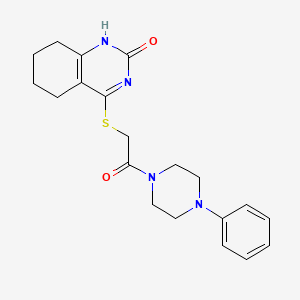
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)
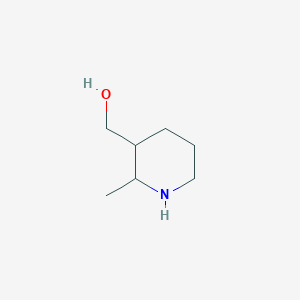
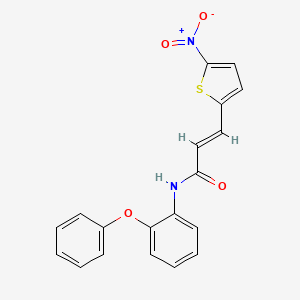
![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)